- Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742

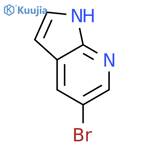

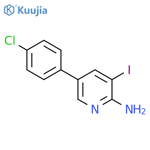

Cas no 918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine)

![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine structure](https://de.kuujia.com/scimg/cas/918516-27-5x500.png)

918516-27-5 structure

Produktname:5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine

CAS-Nr.:918516-27-5

MF:C13H9ClN2

MW:228.676961660385

MDL:MFCD22682656

CID:773922

PubChem ID:58086096

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1H-Pyrrolo[2,3-b]pyridine, 5-(4-chlorophenyl)-

- 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine

- AK160999

- AX8267091

- ST24044199

- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (ACI)

- 5-(4-Chlorophenyl)-7-azaindole

- DTXSID20728774

- MFCD22682656

- SCHEMBL410298

- AKOS024464287

- DS-9833

- CS-0158093

- DB-219150

- 1356397-48-2

- 918516-27-5

- AC-26972

- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine

-

- MDL: MFCD22682656

- Inchi: 1S/C13H9ClN2/c14-12-3-1-9(2-4-12)11-7-10-5-6-15-13(10)16-8-11/h1-8H,(H,15,16)

- InChI-Schlüssel: AIRHBAXIGSQPNX-UHFFFAOYSA-N

- Lächelt: ClC1C=CC(C2C=C3C(NC=C3)=NC=2)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 228.045426g/mol

- Oberflächenladung: 0

- XLogP3: 3.6

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Anzahl drehbarer Bindungen: 1

- Monoisotopenmasse: 228.045426g/mol

- Monoisotopenmasse: 228.045426g/mol

- Topologische Polaroberfläche: 28.7Ų

- Schwere Atomanzahl: 16

- Komplexität: 238

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Sealed in dry,Room Temperature

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59790-250mg |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |

918516-27-5 | 95% | 250mg |

¥171.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59790-5g |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |

918516-27-5 | 95% | 5g |

¥1497.0 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-1g |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |

918516-27-5 | 97% | 1g |

561.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QA859-100mg |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |

918516-27-5 | 97% | 100mg |

121CNY | 2021-05-08 | |

| TRC | C385988-10mg |

5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |

918516-27-5 | 10mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-50mg |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |

918516-27-5 | 97% | 50mg |

69.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-200mg |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |

918516-27-5 | 97% | 200mg |

160.0CNY | 2021-08-04 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12626-25g |

5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |

918516-27-5 | 95% | 25g |

$1000 | 2023-09-07 | |

| TRC | C385988-100mg |

5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |

918516-27-5 | 100mg |

$ 210.00 | 2022-06-06 | ||

| abcr | AB449101-250 mg |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine; . |

918516-27-5 | 250MG |

€102.70 | 2023-07-18 |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Quinoline Catalysts: Chromium copper oxide (Cr2Cu2O5) ; 12 min, 220 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; > 24 h, 120 °C

Referenz

- Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors, Medicinal Chemistry Research, 2020, 29(8), 1449-1462

Synthetic Routes 3

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C

1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C

Referenz

- Novel processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 24 h, 113 - 115 °C

Referenz

- New processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; reflux

Referenz

- Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones as protein kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene , Water ; rt → reflux; overnight, reflux

Referenz

- Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors, European Journal of Medicinal Chemistry, 2019, 170, 1-15

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; overnight, rt → 60 °C

Referenz

- From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4), European Journal of Medicinal Chemistry, 2021, 210,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; 25 - 30 °C; 6 h, 80 - 85 °C; 85 °C → 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C

Referenz

- An improved process for the preparation of vemurafenib, India, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; 30 min, 130 °C

Referenz

- Rapid, microwave-assisted organic synthesis of selective V600EBRAF inhibitors for preclinical cancer research, Tetrahedron Letters, 2012, 53(32), 4161-4165

Synthetic Routes 10

Reaktionsbedingungen

1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Diethyl ether , Tetrahydrofuran ; 75 min, 27 °C; 27 °C → 80 °C; 6 h, 80 °C; 80 °C → 27 °C

1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C

1.3 Solvents: Ethyl acetate ; 15 min, 27 °C

1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C

1.3 Solvents: Ethyl acetate ; 15 min, 27 °C

Referenz

- Process for the preparation of vemurafenib and its intermediates, India, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; heated

Referenz

- Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux

1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux

1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux

Referenz

- Pyridinopyrrole derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; 15 min, 25 - 30 °C

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C

Referenz

- A process for the preparation of vemurafenib, India, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 - 12 h, 80 °C

Referenz

- Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Model, Journal of Medicinal Chemistry, 2017, 60(23), 9470-9489

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

Referenz

- Site-Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid, Advanced Synthesis & Catalysis, 2023, 365(8), 1238-1246

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; rt → 70 °C; 18 h, 70 °C; 70 °C → 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C

Referenz

- Method for preparation of N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} propane-1-sulfonamide, World Intellectual Property Organization, , ,

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Isopropanol , Water ; 5 h, 80 - 85 °C

Referenz

- A process for preparation of amorphous vemurafenib, India, , ,

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 45 min, rt → 120 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C

Referenz

- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors, Organic & Biomolecular Chemistry, 2016, 14(3), 963-969

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 h, 80 °C

Referenz

- 3-Pyrimidinylpyrrolo[2,3-b]pyridines as anticancer agents and process for the preparation thereof, World Intellectual Property Organization, , ,

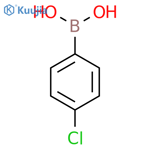

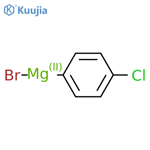

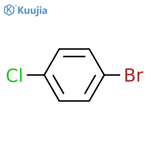

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Raw materials

- (4-chlorophenyl)boronic acid

- 5-(4-CHLOROPHENYL)-3-IODOPYRIDIN-2-AMINE

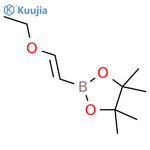

- 2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)

- 5-Chloro-7-azaindole

- 4-Chlorobromobenzene

- 5-Bromo-7-azaindole

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Preparation Products

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Verwandte Literatur

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine) Verwandte Produkte

- 517918-95-5(1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile)

- 1008-88-4(3-Phenylpyridine)

- 88965-00-8(6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine)

- 3256-88-0(2-Methyl-5-phenylpyridine)

- 65964-60-5(2-(4-methylphenyl)imidazo[1,2-a]pyridine)

- 874-38-4(6-Methylimidazo1,2-apyridine)

- 24066-82-8(Ethyl isothiocyanatoacetate)

- 824-24-8(4-Methyl-1H-pyrrolo[2,3-b]pyridine)

- 4105-21-9(2-phenylimidazo1,2-apyridine)

- 10477-94-8(3-Methyl-5-phenylpyridine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:918516-27-5)5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine

Reinheit:99%

Menge:5g

Preis ($):211.0